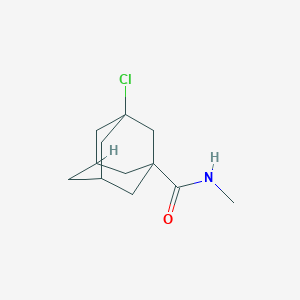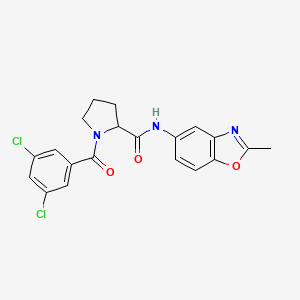
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PP2A inhibitor and has been found to have promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide has been found to have promising results in various scientific research studies. One of the most significant applications of this compound is in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. This inhibition leads to the activation of various signaling pathways that can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide involves the inhibition of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor protein that regulates various cellular processes, including cell division, cell growth, and apoptosis. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The inhibition of PP2A by this compound leads to the activation of various signaling pathways, which can induce apoptosis in cancer cells. Additionally, this compound has also been found to have potential applications in neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide in lab experiments is its potential applications in cancer research and neurodegenerative disorders. Additionally, this compound has also been found to have low toxicity levels, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are various future directions for the research and development of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide. One of the future directions is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research can be conducted to improve the synthesis method of this compound, making it more efficient and cost-effective. Furthermore, the development of new analogs of this compound can also be explored to improve its efficacy and specificity in various diseases.
Synthesemethoden
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction of 2-pyridinecarboxaldehyde and 1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of this compound. The purity of the synthesized compound can be improved by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-14-8-4-5-10-16-14)13-9-11-19(18-13)12-6-2-1-3-7-12/h1-11H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWLIPFCAPJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
